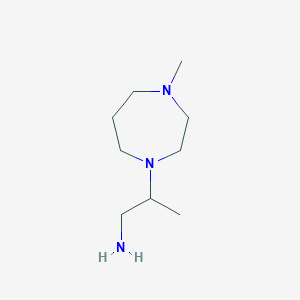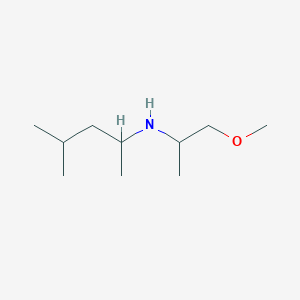
(4-(3-(2-Acetylhydrazinyl)-3-oxopropyl)phenyl)boronsäure
Übersicht
Beschreibung
(4-(3-(2-Acetylhydrazinyl)-3-oxopropyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H15BN2O4 and its molecular weight is 250.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(3-(2-Acetylhydrazinyl)-3-oxopropyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-(2-Acetylhydrazinyl)-3-oxopropyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Boron-Neutronen-Einfangtherapie (BNCT)
Boron-Neutronen-Einfangtherapie: ist eine innovative Krebsbehandlungsmethode, die borhaltige Verbindungen verwendet, um zytotoxische Strahlung direkt an Krebszellen zu liefern . Die betreffende Verbindung könnte möglicherweise als Borträger dienen und sich selektiv in malignen Zellen anreichern. Bei Neutronenbestrahlung unterliegen die Boratome Kernreaktionen, wobei energiereiche Teilchen freigesetzt werden, die den Tumor von innen zerstören und gesundes Gewebe verschonen.
Hydrolysestudien
Die Stabilität von Phenylboronsäuren und ihren Estern in wässrigen Lösungen, insbesondere bei physiologischem pH-Wert, ist von Interesse. Die Anfälligkeit dieser Verbindung für Hydrolyse könnte untersucht werden, um ihr Verhalten in biologischen Umgebungen zu verstehen, was für ihre potenziellen pharmazeutischen Anwendungen entscheidend ist .
Organische Synthese
Phenylboronsäuren sind wertvoll in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen, die C-C-Bindungen bei der Herstellung komplexer organischer Moleküle bilden . Diese Verbindung könnte als Baustein bei der Synthese verschiedener organischer Verbindungen verwendet werden, darunter Pharmazeutika und Polymere.
Wirkmechanismus
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent complexes with sugars, amino acids, and other biological molecules, which makes them useful in a variety of biological applications, including drug design and delivery .
Acetylhydrazines
Acetylhydrazines are a class of compounds that contain a hydrazine group (two nitrogen atoms bonded together) and an acetyl group (a carbon atom double-bonded to an oxygen atom and single-bonded to a methyl group). They are often used in the synthesis of various pharmaceuticals .
Phenyl Groups
A phenyl group is a functional group made up of six carbon atoms bonded together in a hexagonal planar ring, usually attached to a molecule by one carbon atom. The phenyl group is a major structural component in a wide variety of drugs and biologically active molecules .
Eigenschaften
IUPAC Name |
[4-[3-(2-acetylhydrazinyl)-3-oxopropyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O4/c1-8(15)13-14-11(16)7-4-9-2-5-10(6-3-9)12(17)18/h2-3,5-6,17-18H,4,7H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLRZQKQISTSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC(=O)NNC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657319 | |
| Record name | {4-[3-(2-Acetylhydrazinyl)-3-oxopropyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957066-08-9 | |
| Record name | 4-Boronobenzenepropanoic acid 1-(2-acetylhydrazide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957066-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[3-(2-Acetylhydrazinyl)-3-oxopropyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461494.png)




![Methyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1461504.png)




![6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1461511.png)



